molecular formula C12H15IO2 B8015306 Tert-butyl 2-iodo-3-methylbenzoate

Tert-butyl 2-iodo-3-methylbenzoate

Cat. No.: B8015306
M. Wt: 318.15 g/mol
InChI Key: XDHUKTZRYRNQMH-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-3-methylbenzoate: is an organic compound with the molecular formula C12H15IO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom in the benzene ring is substituted by an iodine atom at the ortho position and a methyl group at the meta position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-iodo-3-methylbenzoate typically involves the esterification of 2-iodo-3-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves refluxing the reactants in an appropriate solvent, such as toluene, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-iodo-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be explored for its potential use in radiolabeling for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-3-methylbenzoate involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

    Tert-butyl 2-iodobenzoate: Similar structure but lacks the methyl group at the meta position.

    Tert-butyl 3-iodo-2-methylbenzoate: Similar structure but with different positions of the iodine and methyl groups.

    Tert-butyl 2-bromo-3-methylbenzoate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Tert-butyl 2-iodo-3-methylbenzoate is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl group also adds to its steric properties, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHUKTZRYRNQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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